molecular formula C9H16O B1360415 3-Ethyl-1-heptyn-3-ol CAS No. 5396-61-2

3-Ethyl-1-heptyn-3-ol

Cat. No.: B1360415
CAS No.: 5396-61-2
M. Wt: 140.22 g/mol
InChI Key: TXCLTIFWSNGTIK-UHFFFAOYSA-N
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Description

3-Ethyl-1-heptyn-3-ol is an organic compound with the molecular formula C(9)H({16})O and a molecular weight of 140.23 g/mol It is characterized by the presence of an ethyl group attached to a heptynol backbone, making it a unique alkyne alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-1-heptyn-3-ol can be synthesized through several methods. One common approach involves the alkylation of 1-heptyne with ethyl bromide in the presence of a strong base such as sodium amide. The reaction typically occurs under anhydrous conditions to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethyl-1-heptyn-3-one, followed by a reduction process. This method allows for large-scale production with controlled reaction parameters to optimize yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents like alkyl halides or acyl chlorides are typically used in these reactions.

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in acidic or basic medium.

    Reduction: LiAlH(_4) in dry ether or NaBH(_4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 3-Ethyl-1-heptyn-3-one or 3-ethylheptanoic acid.

    Reduction: 3-Ethyl-1-heptanol.

    Substitution: 3-Ethyl-1-heptyl ethers or esters.

Scientific Research Applications

3-Ethyl-1-heptyn-3-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alkyne substrates.

    Medicine: Research explores its potential as a precursor in the synthesis of pharmaceuticals and bioactive molecules.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-ethyl-1-heptyn-3-ol involves its interaction with various molecular targets, depending on the context of its use. In enzymatic reactions, it may act as a substrate or inhibitor, influencing the activity of enzymes involved in alkyne metabolism. The compound’s alkyne group can participate in cycloaddition reactions, forming new chemical bonds and structures .

Comparison with Similar Compounds

    1-Heptyn-3-ol: Similar structure but lacks the ethyl group, leading to different reactivity and applications.

    3-Methyl-1-heptyn-3-ol: Contains a methyl group instead of an ethyl group, affecting its physical and chemical properties.

    3-Ethyl-1-pentyn-3-ol: Shorter carbon chain, resulting in different boiling points and solubility.

Uniqueness: 3-Ethyl-1-heptyn-3-ol’s unique structure, with an ethyl group on the heptynol backbone, provides distinct reactivity patterns and potential for diverse applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes .

Properties

IUPAC Name

3-ethylhept-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-7-8-9(10,5-2)6-3/h2,10H,4,6-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCLTIFWSNGTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277815
Record name 3-Ethyl-1-heptyn-3-ol
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5396-61-2
Record name 3-Ethyl-1-heptyn-3-ol
Source CAS Common Chemistry
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Record name 5396-61-2
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Record name 3-Ethyl-1-heptyn-3-ol
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Record name 3-Ethyl-1-heptyn-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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